Bromobenzene-3,4-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

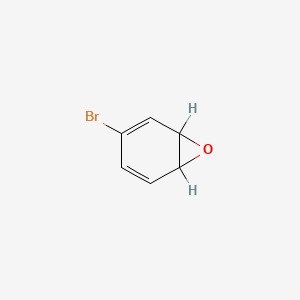

Bromobenzene-3,4-oxide is an epoxide.

Bromobenzene-3, 4-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-3, 4-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).

科学研究应用

Toxicological Research

Hepatotoxicity Studies

Bromobenzene-3,4-oxide is recognized as a potent hepatotoxic agent. Studies have shown that it induces liver necrosis through the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage and necrosis. The severity of liver injury correlates with the depletion of glutathione, a critical antioxidant in the liver, which suggests that glutathione conjugation is a protective mechanism against bromobenzene-induced toxicity .

Case Study: Protective Agents

Research has demonstrated that certain compounds, such as aged garlic extract, can mitigate the hepatotoxic effects of this compound. In vitro studies indicated that aged garlic extract reduced cell viability loss and lipid peroxidation caused by bromobenzene exposure. This suggests the potential for developing therapeutic agents that could protect against bromobenzene toxicity by enhancing glutathione levels or inhibiting cytochrome P450 enzymes involved in its metabolism .

Environmental Toxicology

Impact on Aquatic Life

Bromobenzene and its metabolites, including this compound, have been studied for their effects on aquatic organisms. The compound poses risks to aquatic ecosystems due to its toxicity and potential to bioaccumulate. Research indicates that exposure can lead to oxidative stress in fish, resulting in impaired growth and reproductive success .

Case Study: Ecotoxicological Assessments

Ecotoxicological assessments have revealed that this compound can induce significant physiological changes in aquatic species. For instance, studies have shown alterations in enzyme activities related to oxidative stress responses in fish exposed to contaminated water sources .

Pharmaceutical Applications

Drug Development

The understanding of this compound's mechanisms of toxicity has implications for drug development. By studying how this compound interacts with biological systems, researchers can design drugs that minimize similar adverse effects. The knowledge gained from these studies can inform the development of safer pharmaceuticals by avoiding structures that may lead to the formation of toxic metabolites .

Case Study: Nanoformulations

Recent advancements have explored the use of nanoformulations to counteract the effects of this compound. For example, gum arabic nanoformulations have shown promise in rescuing neuronal lesions caused by bromobenzene exposure in animal models. This highlights the potential for innovative therapeutic strategies targeting the toxic effects of this compound .

Summary Table of Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Hepatotoxicity | This compound induces liver necrosis through glutathione depletion | Understanding protective mechanisms can lead to therapeutic developments |

| Environmental Impact | Toxicity affects aquatic life; induces oxidative stress | Highlights need for regulations on bromobenzene usage |

| Pharmaceutical Development | Insights into toxic mechanisms inform safer drug design | Potential for creating drugs with reduced hepatotoxic risk |

| Protective Agents | Compounds like aged garlic extract reduce toxicity effects | Opens avenues for natural product-based therapies |

属性

CAS 编号 |

51981-75-0 |

|---|---|

分子式 |

C6H5BrO |

分子量 |

173.01 g/mol |

IUPAC 名称 |

3-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H5BrO/c7-4-1-2-5-6(3-4)8-5/h1-3,5-6H |

InChI 键 |

FVTNDWDQRAAPCD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2C1O2)Br |

规范 SMILES |

C1=CC(=CC2C1O2)Br |

同义词 |

omobenzene 3,4-oxide bromobenzene-3,4-epoxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。